molecular formula C10H6N2O3 B8392064 7-Nitroquinoline-6-carbaldehyde

7-Nitroquinoline-6-carbaldehyde

Cat. No.: B8392064
M. Wt: 202.17 g/mol
InChI Key: HSZTVYCMBSQRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C10H6N2O3 and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

7-nitroquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-7-2-1-3-11-9(7)5-10(8)12(14)15/h1-6H

InChI Key

HSZTVYCMBSQRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methyl-7-nitroquinoline (Achylediani,R. et al. Izvestiya Akademii Nauk Gruzii, Seriya Khimicheskaya (1996), 22(1-4), 43-47) (14 g; 74 mmol) was dissolved in DMF (200 ml) and treated with tert.butoxy-bis(dimethylamino)methan (64.5 ml; 313 mmol) at 160° C. for 30 min. The reaction mixture was evaporated and purified by dissolving in THF (30 ml ), adding TBME (1.5 l) and filtering from the brown precipitate. The filtrate was evaporated to dryness and dissolved in THF (300 ml). NalO4 (95.6 g; 446 mmol) dissolved in water (5 l) was added under stirring within 45 min. The reaction mixture was extracted with EtOAc three times, the combined organic phases were dried over Na2SO4, evaporated to dryness and purified via chromatography (SiO2, toluene/TBME 96/10) to yield the title compound as yellowish crystals (9.5 g; 63%), which were used in the following step.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Yield
63%

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